molecular formula C10H15NO2 B3083219 3-(4-Amino-3-methylphenoxy)propan-1-ol CAS No. 1138140-74-5

3-(4-Amino-3-methylphenoxy)propan-1-ol

Cat. No.: B3083219
CAS No.: 1138140-74-5
M. Wt: 181.23 g/mol
InChI Key: FWHQBTCIVJKTMA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(4-Amino-3-methylphenoxy)propan-1-ol can be achieved through several routes. One common method involves the reaction of p-methoxyacetophenone with nitropropane to generate p-methoxyphenylnitropropane. This intermediate is then reacted with sodium sulfite to obtain a nitro compound, which is subsequently reduced to the amino compound in the presence of hydrogen . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

3-(4-Amino-3-methylphenoxy)propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Amino-3-methylphenoxy)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-methylphenoxy)propan-1-ol involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-(4-Amino-3-methylphenoxy)propan-1-ol can be compared with similar compounds such as 3-amino-3-(4-methoxyphenyl)propan-1-ol and 3-amino-3-(3-methoxyphenyl)propan-1-ol . These compounds share similar structural features but differ in the substituents attached to the phenoxy group. The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity, highlighting the uniqueness of this compound.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(4-amino-3-methylphenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHQBTCIVJKTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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